1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core substituted with methoxyphenyl and methoxybenzenesulfonyl groups. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the methoxyphenyl and methoxybenzenesulfonyl groups. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and methoxy-substituted aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, owing to its unique molecular structure and biological activities.
Industry: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
3,4-dimethoxy-N-phenylbenzamide: This compound shares the methoxyphenyl group but differs in its core structure and functional groups.
4-methoxybenzenesulfonyl derivatives: These compounds have the methoxybenzenesulfonyl group but differ in their core structures and other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-17-7-9-18(10-8-17)30(25,26)24-14-13-23-12-4-5-19(23)22(24)16-6-11-20(28-2)21(15-16)29-3/h4-12,15,22H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFESAAWNXEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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